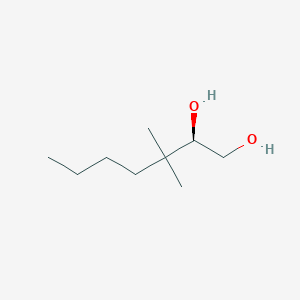
(2R)-3,3-dimethylheptane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3,3-dimethylheptane-1,2-diol is an organic compound with the molecular formula C9H20O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a carbon chain and exhibits chirality due to the presence of an asymmetric carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethylheptane-1,2-diol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone, 3,3-dimethylheptan-2-one, using chiral catalysts. For example, the use of a palladium-catalyzed asymmetric hydrogenation reaction can yield the desired diol with high enantiomeric excess .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically utilize high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve efficient and selective reduction of the ketone precursor.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3,3-dimethylheptane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 3,3-dimethylheptane-2,3-dione.
Reduction: 3,3-dimethylheptane.
Substitution: 3,3-dimethylheptane-1,2-dichloride or 3,3-dimethylheptane-1,2-dibromide.
Wissenschaftliche Forschungsanwendungen
(2R)-3,3-dimethylheptane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The diol is employed in the production of polymers, resins, and other materials requiring specific chiral properties.
Wirkmechanismus
The mechanism by which (2R)-3,3-dimethylheptane-1,2-diol exerts its effects depends on its specific application. In catalytic reactions, the compound interacts with metal catalysts to facilitate the reduction or oxidation of substrates. In biological systems, it may act as a substrate for enzymes that catalyze the conversion of diols to other metabolites. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3,3-dimethylheptane-1,2-diol: The enantiomer of (2R)-3,3-dimethylheptane-1,2-diol, with similar chemical properties but different biological activity.
3,3-dimethylpentane-1,2-diol: A structurally similar diol with a shorter carbon chain.
2,3-dimethylbutane-1,2-diol: Another diol with a different carbon chain length and branching.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of two methyl groups on the third carbon atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral catalysis.
Eigenschaften
CAS-Nummer |
647033-29-2 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(2R)-3,3-dimethylheptane-1,2-diol |
InChI |
InChI=1S/C9H20O2/c1-4-5-6-9(2,3)8(11)7-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
KWZRLYYMAAMPQA-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCC(C)(C)[C@H](CO)O |
Kanonische SMILES |
CCCCC(C)(C)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
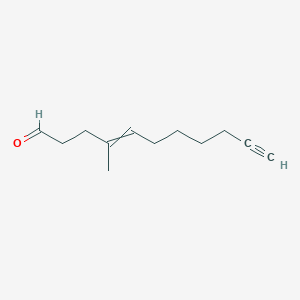
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)


![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
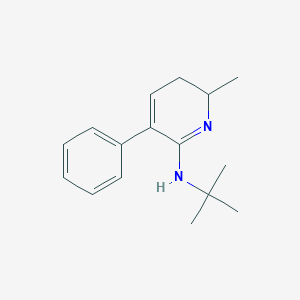

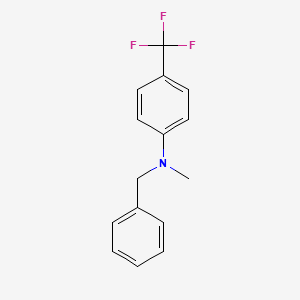
![6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12601801.png)
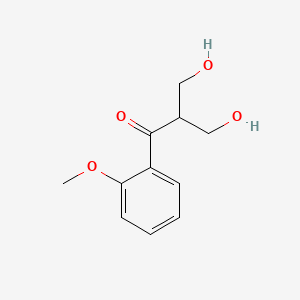
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
